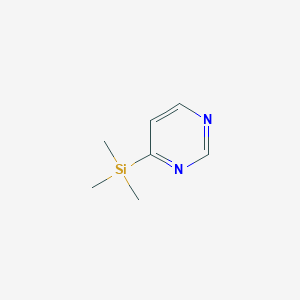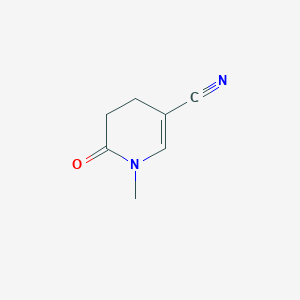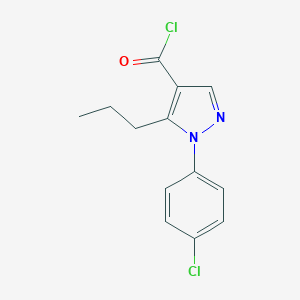
Ethyl 2-morpholinobenzoate
Descripción general
Descripción
Ethyl 2-morpholinobenzoate is a compound that involves morpholine, a versatile heterocyclic moiety used in various chemical syntheses and applications. The interest in such compounds stems from their unique properties and potential applications in diverse fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of morpholine derivatives typically involves reactions that introduce the morpholine ring into target molecules. For example, the tellurated derivative of morpholine can be synthesized by reacting in situ generated aryl telluride with 4-(2-chloroethyl)morpholine hydrochloride under nitrogen atmosphere (Singh, Kumar, & Butcher, 2001). Another method involves the copper(II) 2-ethylhexanoate-promoted addition of alcohol and amine across an alkene to synthesize 2-aminomethyl morpholines (Sequeira & Chemler, 2012).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of the morpholine ring, which can adopt chair conformations, and is often linked to other functional groups that determine the compound's properties and reactivity. The molecular structure is crucial for understanding the compound's interactions and potential applications (Lin, Wu, Zhang, & Cao, 2012).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, showcasing a range of reactivities depending on their structure. For instance, they can undergo reactions with azidoformates to produce nitrene-insertion products (Tsuchida, Koyama, Mitani, & Takeuchi, 1980), or form complexes with metals, indicating their potential as ligands in coordination chemistry (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as density, refractive index, and thermal properties, are crucial for their application in various domains. Protic ionic liquids based on morpholinium cations, for example, have been studied for their densities, refractive indices, thermal properties, and electrochemical windows, highlighting the importance of these properties in applications like electrolytes for fuel cells (Brigouleix, Anouti, Jacquemin, Caillon-Caravanier, Galiano, & Lemordant, 2010).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents and conditions, define the applications and usefulness of morpholine derivatives. The ability to form inclusion complexes, participate in transfer hydrogenation reactions, or undergo specific transformations, showcases the versatility and utility of these compounds (Seilkhanov et al., 2015).
Aplicaciones Científicas De Investigación
1. Organic Chemistry: Synthesis of Morpholino Nucleosides
- Summary of the Application : Ethyl 2-morpholinobenzoate is used in the synthesis of modified morpholino monomers. These monomers are synthesized through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions .
- Methods of Application : The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .
- Results or Outcomes : Using readily available building blocks, this strategy allows access to diversified optically pure morpholino monomers in good yields and anomeric ratios .
2. Biological Applications: Peptide Synthesis and Therapeutics
- Summary of the Application : Beyond the interest in the oligonucleotide field, 2,6-substituted morpholines are widely embedded in compounds with a range of biological activities . This class of heterocycles has found wide application in peptide synthesis .
- Results or Outcomes : These compounds have been used as HIV protease inhibitors, antimicrobial agents, or therapeutics in obesity and diabetes, tumors, sexual dysfunction .
Safety And Hazards
Ethyl 2-morpholinobenzoate is harmful if swallowed or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash with plenty of water. If swallowed, it is recommended to rinse the mouth and seek medical attention .
Propiedades
IUPAC Name |
ethyl 2-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(15)11-5-3-4-6-12(11)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVDSGDHUXOYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428083 | |
| Record name | ethyl 2-morpholinobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-morpholinobenzoate | |
CAS RN |
192817-79-1 | |
| Record name | ethyl 2-morpholinobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




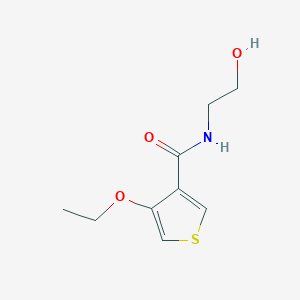
![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)
![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)
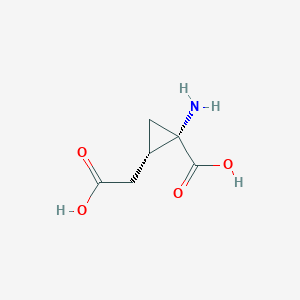
![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)

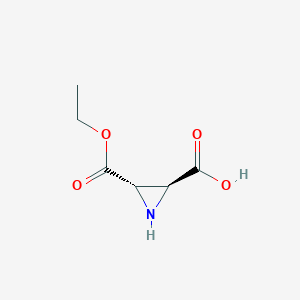

![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)
